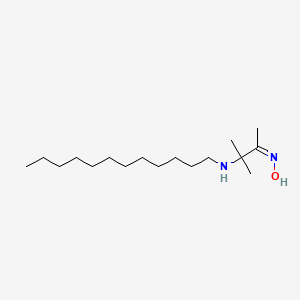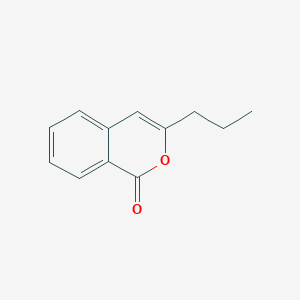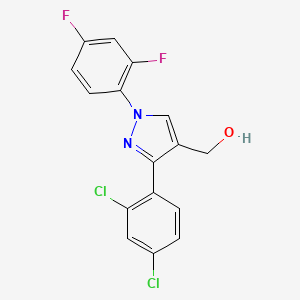
(2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime is an organic compound with the molecular formula C17H36N2O. This compound is characterized by the presence of a dodecylamino group, a methyl group, and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime typically involves the reaction of 3-(dodecylamino)-3-methyl-2-butanone with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The dodecylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the dodecylamino group can interact with lipid membranes, potentially affecting cell permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(dodecylamino)-3-methyl-2-butanone: Lacks the oxime group, which may result in different chemical and biological properties.
3-(dodecylamino)-3-methyl-2-butanone oxime derivatives: Various derivatives with different substituents on the oxime group.
Uniqueness
(2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime is unique due to the presence of both the dodecylamino and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various fields of research.
Properties
Molecular Formula |
C17H36N2O |
|---|---|
Molecular Weight |
284.5 g/mol |
IUPAC Name |
(NZ)-N-[3-(dodecylamino)-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H36N2O/c1-5-6-7-8-9-10-11-12-13-14-15-18-17(3,4)16(2)19-20/h18,20H,5-15H2,1-4H3/b19-16- |
InChI Key |
TUMAQAVODJYVEA-MNDPQUGUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(C)(C)/C(=N\O)/C |
Canonical SMILES |
CCCCCCCCCCCCNC(C)(C)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(10,13-Dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12004523.png)
![Ethyl 5-acetyl-2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B12004534.png)

![4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol](/img/structure/B12004542.png)


![[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004561.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12004567.png)
![[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3,4-dichlorobenzoate](/img/structure/B12004575.png)


![5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004614.png)
![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12004617.png)
